3-propoxy-N-(quinolin-8-yl)benzamide
CAS No.:
Cat. No.: VC0981207
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O2 |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 3-propoxy-N-quinolin-8-ylbenzamide |
| Standard InChI | InChI=1S/C19H18N2O2/c1-2-12-23-16-9-3-7-15(13-16)19(22)21-17-10-4-6-14-8-5-11-20-18(14)17/h3-11,13H,2,12H2,1H3,(H,21,22) |
| Standard InChI Key | UDINJTYVMUUTFT-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
| Canonical SMILES | CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
Introduction
Chemical Structure and Properties
3-Propoxy-N-(quinolin-8-yl)benzamide is characterized by a benzamide core linked to a quinoline ring system, with a propoxy substituent at the meta position of the benzene ring. This structural arrangement contributes to its potential biological activities and physical properties.
Molecular Identifiers and Basic Properties
The compound possesses distinct chemical identifiers that facilitate its recognition in chemical databases and research literature.
Table 1: Chemical Identifiers of 3-Propoxy-N-(quinolin-8-yl)benzamide
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₂ |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 3-propoxy-N-quinolin-8-ylbenzamide |
| Standard InChI | InChI=1S/C19H18N2O2/c1-2-12-23-16-9-3-7-15(13-16)19(22)21-17-10-4-6-14-8-5-11-20-18(14)17/h3-11,13H,2,12H2,1H3,(H,21,22) |
| Standard InChIKey | UDINJTYVMUUTFT-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
| PubChem Compound ID | 2229926 |
The molecular structure features a propoxy group (CCCOC-) attached to the benzene ring at the 3-position, with the benzamide nitrogen connecting to the 8-position of the quinoline system.
Structural Features
The compound contains several key structural elements that contribute to its potential functionality:
-
A benzamide linkage (-C(=O)NH-) that serves as a hydrogen bond donor/acceptor
-
A quinoline heterocyclic system with nitrogen in the aromatic ring
-
A propoxy substituent that enhances lipophilicity and may influence membrane permeability
-
Multiple aromatic rings that provide rigidity to the molecule and potential π-stacking interactions
Synthesis and Characterization
Synthetic Routes
The synthesis of 3-propoxy-N-(quinolin-8-yl)benzamide typically involves condensation reactions between appropriately functionalized amines and carboxylic acids or their derivatives. Based on synthetic approaches for similar benzamide derivatives, the following synthetic pathway can be proposed:
-
Preparation of 3-propoxy-benzoic acid or its activated derivative
-
Coupling reaction with 8-aminoquinoline
-
Purification of the final product
The condensation reaction generally requires activation of the carboxylic acid group through conversion to an acid chloride or use of coupling reagents such as carbodiimides .
Characterization Methods
Characterization of 3-propoxy-N-(quinolin-8-yl)benzamide and similar benzamide derivatives typically involves several spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural features
-
Infrared (IR) spectroscopy to identify characteristic functional groups, particularly the amide bond
-
Mass spectrometry for molecular weight confirmation
-
X-ray crystallography for three-dimensional structural determination
For benzamide derivatives like 3-propoxy-N-(quinolin-8-yl)benzamide, characteristic amide bonds can be observed in both IR and NMR spectra, providing confirmation of successful synthesis .
Related Compounds and Structural Analogues
Chlorinated Derivatives
Structural analogues of 3-propoxy-N-(quinolin-8-yl)benzamide include chlorinated derivatives such as 3,5-dichloro-4-propoxy-N-(quinolin-8-yl)benzamide (C₁₉H₁₆Cl₂N₂O₂), which may exhibit modified biological activity profiles due to the electronic and steric effects of the chlorine substituents .
Table 2: Comparison of 3-Propoxy-N-(quinolin-8-yl)benzamide with its Chlorinated Analogue
| Property | 3-Propoxy-N-(quinolin-8-yl)benzamide | 3,5-Dichloro-4-propoxy-N-(quinolin-8-yl)benzamide |
|---|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₂ | C₁₉H₁₆Cl₂N₂O₂ |
| Molecular Weight | 306.4 g/mol | 375.25 g/mol |
| Position of Propoxy Group | 3-position | 4-position |
| Additional Substituents | None | Chlorine at 3,5-positions |
| Expected Lipophilicity | Lower | Higher due to chlorine atoms |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
Other Benzamide Derivatives
The broader class of benzamide derivatives includes compounds with various substitution patterns that have been explored for their biological activities. These include:
-
3-Acetoxy-2-methyl-N-(phenyl)benzamide
-
3-Acetoxy-2-methyl-N-(4-methylphenyl)benzamide
-
Various trisubstituted benzamides with potential therapeutic applications
Research Applications and Future Directions
Synthetic Methodology Development
The synthesis and modification of compounds like 3-propoxy-N-(quinolin-8-yl)benzamide can serve as a platform for developing new synthetic methodologies, particularly:
-
Novel coupling strategies for amide bond formation
-
Selective functionalization of aromatic rings
-
Development of regioselective methods for introducing substituents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume